molecular formula C30H29N5O7 B13861917 (+/-)-cis-anti-N2-BPDE-dG-15N5

(+/-)-cis-anti-N2-BPDE-dG-15N5

Cat. No.: B13861917
M. Wt: 576.5 g/mol
InChI Key: CLQHEFGZYOABQI-VBHAMMDUSA-N
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Description

(+/-)-cis-anti-N2-BPDE-dG-15N5 is a complex chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The compound is specifically designed to study the interactions and effects of DNA adducts, which are segments of DNA bound to a cancer-causing chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-cis-anti-N2-BPDE-dG-15N5 involves multiple steps, starting from benzo[a]pyrene. The process typically includes the following steps:

    Oxidation: Benzo[a]pyrene is oxidized to form benzo[a]pyrene-7,8-dihydrodiol.

    Epoxidation: The dihydrodiol is then epoxidized to produce benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.

    Reaction with Deoxyguanosine: The epoxide reacts with deoxyguanosine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and stability of the compound through rigorous purification processes such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(+/-)-cis-anti-N2-BPDE-dG-15N5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Water, ammonia, and various amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more oxidized derivatives, while nucleophilic substitution can result in the replacement of specific functional groups.

Scientific Research Applications

(+/-)-cis-anti-N2-BPDE-dG-15N5 is primarily used in scientific research to study the mechanisms of DNA damage and repair. Its applications include:

    Chemistry: Understanding the chemical interactions and stability of DNA adducts.

    Biology: Investigating the biological effects of DNA damage and the cellular response to such damage.

    Medicine: Exploring the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.

    Industry: Limited industrial applications, mainly focused on research and development in pharmaceuticals and biotechnology.

Mechanism of Action

The compound exerts its effects by forming adducts with DNA, specifically binding to the N2 position of deoxyguanosine. This binding can cause mutations and disrupt normal cellular processes, leading to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the damaged DNA. The pathways involved are primarily related to the cellular response to DNA damage, including the activation of repair mechanisms and cell cycle checkpoints.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A precursor in the synthesis of (+/-)-cis-anti-N2-BPDE-dG-15N5.

    Other DNA Adducts: Compounds like (+/-)-trans-anti-BPDE-dG and (+/-)-cis-syn-BPDE-dG, which also form adducts with DNA but have different structural configurations.

Uniqueness

This compound is unique due to its specific configuration and the type of DNA adduct it forms. This uniqueness allows researchers to study specific interactions and effects that are not possible with other similar compounds. Its ability to form stable adducts with DNA makes it a valuable tool in understanding the mechanisms of DNA damage and repair.

Properties

Molecular Formula

C30H29N5O7

Molecular Weight

576.5 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10R)-7,8,9-trihydroxy-3,5,7,8,9,10-hexahydrobenzo[a]pyren-10-yl](15N)amino]-1H-purin-6-one

InChI

InChI=1S/C30H29N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1,3-4,6-8,11,17-19,23,25-27,36-40H,2,5,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23+,25+,26+,27-/m0/s1/i31+1,32+1,33+1,34+1,35+1

InChI Key

CLQHEFGZYOABQI-VBHAMMDUSA-N

Isomeric SMILES

C1C=CC2=C3C1=CCC4=CC5=C([C@H]([C@H]([C@H]([C@@H]5O)O)O)[15NH]C6=[15N]C7=C(C(=O)[15NH]6)[15N]=C[15N]7[C@H]8C[C@@H]([C@H](O8)CO)O)C(=C43)C=C2

Canonical SMILES

C1C=CC2=C3C1=CCC4=CC5=C(C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8CC(C(O8)CO)O)C(=C43)C=C2

Origin of Product

United States

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